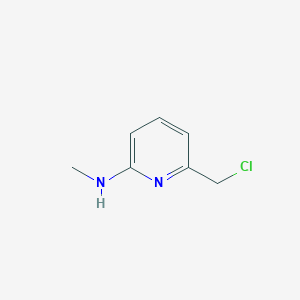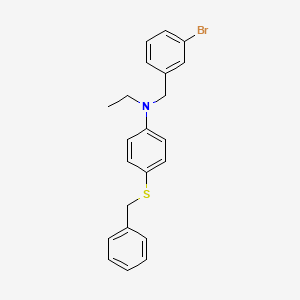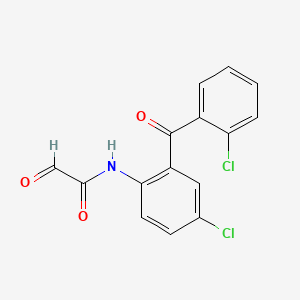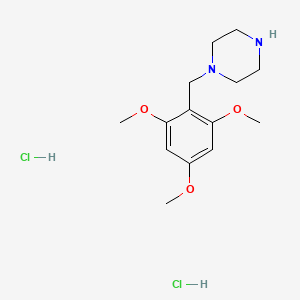
Methyl (E)-2-(2-((2-(((tert-Butyldimethylsilyl)oxy)methyl)phenoxy)methyl)phenyl)-2-(methoxyimino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-2-(2-((2-(((tert-Butyldimethylsilyl)oxy)methyl)phenoxy)methyl)phenyl)-2-(methoxyimino)acetate is a complex organic compound It features a combination of functional groups, including a tert-butyldimethylsilyl ether, a phenoxy group, and a methoxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-2-(2-((2-(((tert-Butyldimethylsilyl)oxy)methyl)phenoxy)methyl)phenyl)-2-(methoxyimino)acetate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of Phenoxy Linkages: The phenoxy groups are introduced through nucleophilic substitution reactions.
Introduction of Methoxyimino Group: The methoxyimino group is added via condensation reactions with methoxyamine hydrochloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyimino group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can target the methoxyimino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation Products: Oxime derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyldimethylsilyl group serves as a protecting group for hydroxyl functionalities during multi-step syntheses.
Biology
Bioconjugation: The compound can be used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Industry
Material Science: Application in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (E)-2-(2-((2-(((tert-Butyldimethylsilyl)oxy)methyl)phenoxy)methyl)phenyl)-2-(methoxyimino)acetate would depend on its specific application. For example, in drug development, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-2-(2-((2-(((tert-Butyldimethylsilyl)oxy)methyl)phenoxy)methyl)phenyl)-2-(hydroxyimino)acetate: Similar structure but with a hydroxyimino group instead of a methoxyimino group.
Methyl (E)-2-(2-((2-(((tert-Butyldimethylsilyl)oxy)methyl)phenoxy)methyl)phenyl)-2-(acetoxyimino)acetate: Similar structure but with an acetoxyimino group.
Properties
Molecular Formula |
C24H33NO5Si |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
methyl (2Z)-2-[2-[[2-[[tert-butyl(dimethyl)silyl]oxymethyl]phenoxy]methyl]phenyl]-2-methoxyiminoacetate |
InChI |
InChI=1S/C24H33NO5Si/c1-24(2,3)31(6,7)30-17-19-13-9-11-15-21(19)29-16-18-12-8-10-14-20(18)22(25-28-5)23(26)27-4/h8-15H,16-17H2,1-7H3/b25-22- |
InChI Key |
XBAMLPOQIUYDCD-LVWGJNHUSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1OCC2=CC=CC=C2/C(=N/OC)/C(=O)OC |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dihydroimidazo[4,5-b]quinoxalin-2-one](/img/structure/B13865737.png)
![Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B13865754.png)
![Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate](/img/structure/B13865758.png)




![3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13865789.png)



![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B13865814.png)


